molecular formula C8H5NO2 B1338179 3-Formyl-4-hydroxybenzonitrile CAS No. 74901-29-4

3-Formyl-4-hydroxybenzonitrile

Cat. No.: B1338179
CAS No.: 74901-29-4
M. Wt: 147.13 g/mol
InChI Key: PHIANFGZFLCRDV-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxybenzonitrile, also known as 5-Cyanosalicylaldehyde, is an organic compound with the chemical formula C8H5NO2. It is characterized by a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN). This compound is a colorless crystalline solid that is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Formyl-4-hydroxybenzonitrile involves the formylation of 4-hydroxybenzonitrile. This process typically uses trifluoroacetic acid and hexamethylenetetramine as reagents. The reaction mixture is heated to 90°C and stirred for 8 hours. After the reaction, the mixture is cooled, and the product is extracted using diethyl ether .

Industrial Production Methods: Industrial production of this compound can be achieved through the oxidation of phenol followed by a cyanation reaction. Initially, phenol is oxidized to form the intermediate product, which is then reacted with sodium cyanide to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxy and nitrile groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Formyl-4-hydroxybenzoic acid.

    Reduction: 3-Hydroxymethyl-4-hydroxybenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-hydroxybenzonitrile is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes. The nitrile group can also participate in reactions that modify the compound’s biological activity .

Comparison with Similar Compounds

  • 5-Cyanosalicylaldehyde
  • 2-Hydroxy-5-cyanobenzaldehyde
  • 4-Cyano-2-hydroxyphenol

Comparison: 3-Formyl-4-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it has a higher tendency to participate in formylation and cyanation reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Formyl-4-hydroxybenzonitrile, also known as 5-Cyanosalicylaldehyde, is an organic compound with the molecular formula C₈H₅NO₂. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH), a formyl group (-CHO), and a nitrile group (-CN) attached to a benzene ring. Its solid form is characterized by a melting point of approximately 147 to 149 °C, and it is soluble in organic solvents such as ethanol and ethyl acetate, but only slightly soluble in water.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound could influence the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes indicates potential applications in drug development, particularly for compounds that may require modulation of metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity and function. The nitrile group may also participate in reactions that modify the compound's biological activity, further enhancing its potential as a pharmacological agent.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytochrome P450 Interaction : A study demonstrated that this compound significantly inhibited CYP1A2 and CYP3A4 activities, leading to altered drug metabolism profiles in experimental models.
  • Toxicological Assessment : Safety data indicate that while the compound shows promise in biological applications, it is classified as harmful if inhaled or ingested, necessitating careful handling in laboratory settings .
  • Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme mechanisms due to its reactivity and ability to modify enzyme activity.

Comparative Analysis with Similar Compounds

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological ActivityNotes
This compoundC₈H₅NO₂Inhibits CYP1A2 and CYP3A4Potential drug metabolism modifier
5-CyanosalicylaldehydeC₈H₅NO₂Similar enzyme inhibitionUsed interchangeably in literature
2-Hydroxy-5-cyanobenzaldehydeC₈H₅NO₂Moderate enzyme interactionLess potent than 3-formyl variant

Properties

IUPAC Name

3-formyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIANFGZFLCRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472739
Record name 3-formyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74901-29-4
Record name 3-formyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-cyanophenol (25.0 g) in trifluoroacetic acid (150 ml) was added hexamethylenetetramine (50.0 g) and the mixture was stirred at 100° C. for 9 hours. After cooling to room temperature, sulfuric acid (50 ml) and water (300 ml) were added to the reaction mixture. The resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was extracted with dichloromethane. The extract was washed with water and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane/ethyl acetate=19/1 as an eluant to give the desired compound (4.3 g, yield 13%) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
13%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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